molecular formula C13H13NO4 B2738905 4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 1708428-33-4

4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B2738905
CAS No.: 1708428-33-4
M. Wt: 247.25
InChI Key: DOMZONHHIKMQFQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound featuring a benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable cyclizing agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide.

    Oxidation and Functional Group Manipulation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzoxazepines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, 4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. These could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
  • 4-Cyclopropyl-3-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Uniqueness

Compared to similar compounds, 4-Cyclopropyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its specific functional groups and the presence of the cyclopropyl moiety. This gives it distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-cyclopropyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-12-7-18-11-4-1-8(13(16)17)5-9(11)6-14(12)10-2-3-10/h1,4-5,10H,2-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZONHHIKMQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC(=C3)C(=O)O)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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